2,4,6-Tri-tert-butyl-4-(morpholin-4-yl)cyclohexa-2,5-dien-1-one
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Overview
Description
4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties. It is a derivative of morpholine and is characterized by the presence of tert-butyl groups and a cyclohexa-2,5-dien-1-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of morpholine with a suitable precursor containing the cyclohexa-2,5-dien-1-one moiety. One common method involves the use of tert-butyl-substituted cyclohexadienone as a starting material, which is then reacted with morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler derivative with a wide range of applications in pharmaceuticals and industry.
Cyclohexadienone Derivatives: Compounds with similar core structures but different substituents, used in various chemical reactions and applications.
Uniqueness
4-morpholin-4-yl-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is unique due to its combination of morpholine and tert-butyl-substituted cyclohexadienone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
36897-05-9 |
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Molecular Formula |
C22H37NO2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
2,4,6-tritert-butyl-4-morpholin-4-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H37NO2/c1-19(2,3)16-14-22(21(7,8)9,23-10-12-25-13-11-23)15-17(18(16)24)20(4,5)6/h14-15H,10-13H2,1-9H3 |
InChI Key |
RFDSPYITBNYHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)N2CCOCC2 |
Origin of Product |
United States |
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